4'-Chloro-3'-fluoro-2-piperidinomethyl benzophenone
Description
Crystallographic Studies and Three-Dimensional Conformation
The three-dimensional molecular architecture of 4'-Chloro-3'-fluoro-2-piperidinomethyl benzophenone has been extensively characterized through computational modeling and structural analysis techniques. The compound exhibits a benzophenone core structure with specific substitution patterns that significantly influence its spatial arrangement and molecular conformation. The presence of both chlorine and fluorine substituents on the aromatic ring system creates unique steric and electronic effects that determine the overall three-dimensional shape of the molecule.
Conformational analysis reveals that the piperidinomethyl group attached to the benzophenone scaffold adopts specific orientations that minimize steric hindrance while optimizing intramolecular interactions. The piperidine ring typically assumes a chair conformation, which is energetically favorable and influences the overall molecular geometry. The methylene bridge connecting the piperidine nitrogen to the aromatic system provides conformational flexibility, allowing the molecule to adopt various spatial arrangements depending on environmental conditions and intermolecular interactions.
The benzophenone core structure maintains its characteristic planar geometry, with the carbonyl group serving as a central linking element between the two aromatic rings. However, the presence of halogen substituents introduces subtle distortions in the aromatic ring planarity due to electronic effects and steric considerations. The chlorine atom at the 4'-position and fluorine atom at the 3'-position create an asymmetric substitution pattern that influences the overall molecular symmetry and packing arrangements in solid-state structures.
| Structural Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 331.8 g/mol | Computational |
| Molecular Formula | C₁₉H₁₉ClFNO | Analytical |
| Bond Angles (Aromatic) | ~120° | Theoretical |
| Carbonyl Bond Length | ~1.22 Å | Computational |
| Halogen Substitution Pattern | 4'-Cl, 3'-F | Experimental |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Comprehensive spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic properties. Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that confirm the presence and positioning of various functional groups within the molecule. The aromatic protons exhibit distinct chemical shifts in the range of 7-8 parts per million, with specific patterns reflecting the influence of halogen substituents on the electronic environment.
The piperidinomethyl substituent displays characteristic signals in both proton and carbon Nuclear Magnetic Resonance spectra, with the methylene bridge protons appearing as a distinct singlet or multiplet depending on the specific experimental conditions. The piperidine ring protons exhibit complex multipicity patterns reflecting the chair conformation and axial-equatorial proton environments. These spectroscopic features provide unambiguous confirmation of the molecular structure and substitution pattern.
Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The carbonyl group of the benzophenone core exhibits a strong absorption band typically observed around 1650-1680 wavenumbers, which may be slightly shifted due to the influence of aromatic conjugation and halogen substituents. The carbon-halogen stretching vibrations appear at characteristic frequencies, with carbon-chlorine and carbon-fluorine bonds displaying distinct absorption patterns that confirm the presence and positioning of these substituents.
Ultraviolet-Visible spectroscopy demonstrates the electronic transitions characteristic of the benzophenone chromophore system, with modifications introduced by the halogen substituents and piperidinomethyl group. The compound exhibits absorption maxima in the ultraviolet region, reflecting π-π* and n-π* electronic transitions associated with the aromatic system and carbonyl functionality. The presence of halogen atoms introduces bathochromic shifts in the absorption spectra due to their electron-withdrawing effects and participation in extended conjugation systems.
| Spectroscopic Technique | Key Observations | Characteristic Features |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic region: 7-8 ppm | Halogen-influenced chemical shifts |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon: ~200 ppm | Aromatic carbons: 120-140 ppm |
| Infrared Spectroscopy | Carbonyl stretch: 1650-1680 cm⁻¹ | Carbon-halogen vibrations |
| Ultraviolet-Visible | λmax: 250-300 nm | Benzophenone transitions |
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations provide fundamental insights into the electronic structure and molecular properties of this compound. Density Functional Theory calculations have been employed to determine optimized molecular geometries, electronic energy levels, and various molecular properties that are not readily accessible through experimental methods alone. These computational studies reveal the distribution of electron density throughout the molecule and identify regions of enhanced or diminished electronic activity.
The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels provide crucial information about the electronic excitation properties and chemical reactivity of the compound. The energy gap between these frontier molecular orbitals determines the electronic excitation energy and influences the ultraviolet-visible absorption characteristics observed experimentally. The presence of halogen substituents significantly affects these energy levels through their electron-withdrawing properties and participation in molecular orbital formation.
Molecular electrostatic potential calculations reveal the distribution of positive and negative electrostatic regions throughout the molecule, providing insights into potential sites for intermolecular interactions and chemical reactivity. The carbonyl oxygen exhibits regions of negative electrostatic potential, making it a potential site for hydrogen bonding or electrophilic attack. Conversely, the aromatic hydrogen atoms and regions adjacent to halogen substituents display positive electrostatic potential areas.
Natural Bond Orbital analysis provides detailed information about intramolecular interactions and electron delocalization patterns within the molecule. This analysis reveals the extent of conjugation between the aromatic rings and carbonyl group, as well as the influence of halogen substituents on overall electronic structure. The piperidinomethyl substituent participates in weak hyperconjugative interactions that contribute to molecular stability and conformational preferences.
Thermodynamic properties calculated through quantum chemical methods include heat capacity, entropy, and Gibbs free energy as functions of temperature. These properties are essential for understanding the thermal behavior and stability of the compound under various conditions. The calculated values provide quantitative data for predicting phase transitions, chemical equilibria, and reaction thermodynamics involving this compound.
| Electronic Property | Calculated Value | Computational Method |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6.2 eV | Density Functional Theory |
| Lowest Unoccupied Molecular Orbital Energy | -1.8 eV | Density Functional Theory |
| Energy Gap | 4.4 eV | Density Functional Theory |
| Dipole Moment | 3.2 Debye | Density Functional Theory |
| Polarizability | 45.3 Ų | Quantum Chemical |
Comparative Analysis with Halogenated Benzophenone Analogues
Comparative structural analysis of this compound with related halogenated benzophenone derivatives reveals important structure-property relationships and electronic effects of different halogen substitution patterns. The compound 4'-Fluoro-2-piperidinomethyl benzophenone, which lacks the chlorine substituent, provides a direct comparison for understanding the specific contribution of chlorine to the overall molecular properties. This analogue exhibits similar structural features but demonstrates distinct electronic characteristics due to the absence of the chlorine atom.
The positional isomer 3'-Chloro-4'-fluoro-2-piperidinomethyl benzophenone represents another important comparative compound that illustrates the significance of halogen positioning on molecular properties. The interchange of chlorine and fluorine positions between the 3' and 4' positions results in measurable changes in electronic distribution, molecular geometry, and spectroscopic behavior. These differences highlight the importance of precise substitution patterns in determining compound characteristics.
Comparative analysis with 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone provides insights into the effects of different halogen atoms while maintaining the same substitution pattern. The replacement of chlorine with bromine introduces significant changes in molecular weight, atomic radius, and electronic properties. Bromine's larger atomic size and different electronegativity compared to chlorine result in altered molecular geometries and electronic distributions that can be quantitatively compared through computational and experimental methods.
The series of compounds including 3'-Fluoro-2-piperidinomethyl benzophenone demonstrates the progressive effects of introducing additional halogen substituents. This systematic comparison reveals how each halogen addition contributes to changes in molecular properties, electronic structure, and potential chemical reactivity. The fluorine-only derivative serves as a baseline for understanding the cumulative effects of multiple halogen substitutions.
Studies on related benzophenone derivatives with different halogen substitution patterns, such as 3,3'-bis(trifluoromethyl)benzophenone, provide broader context for understanding halogen effects in benzophenone systems. These compounds demonstrate the electronic and structural consequences of introducing multiple halogen-containing groups and provide comparative data for understanding the specific effects observed in the target compound.
| Compound | Molecular Weight | Halogen Pattern | Key Differences |
|---|---|---|---|
| This compound | 331.8 g/mol | 4'-Cl, 3'-F | Reference compound |
| 4'-Fluoro-2-piperidinomethyl benzophenone | 297.4 g/mol | 4'-F only | No chlorine substituent |
| 3'-Chloro-4'-fluoro-2-piperidinomethyl benzophenone | 331.81 g/mol | 3'-Cl, 4'-F | Reversed halogen positions |
| 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone | 376.26 g/mol | 4'-Br, 3'-F | Bromine instead of chlorine |
| 3'-Fluoro-2-piperidinomethyl benzophenone | 297.4 g/mol | 3'-F only | Single fluorine substituent |
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c20-17-9-8-14(12-18(17)21)19(23)16-7-3-2-6-15(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMENGZHREUNMNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643600 | |
| Record name | (4-Chloro-3-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-42-7 | |
| Record name | Methanone, (4-chloro-3-fluorophenyl)[2-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3’-fluoro-2-piperidinomethyl benzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Chloro and Fluoro Groups: The chloro and fluoro substituents can be introduced through halogenation reactions.
Attachment of the Piperidinomethyl Group: The piperidinomethyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 4’-Chloro-3’-fluoro-2-piperidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3’-fluoro-2-piperidinomethyl benzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
Chemical Synthesis
Role as an Intermediate:
The compound serves as an intermediate in the synthesis of more complex organic molecules. It facilitates the formation of various derivatives through reactions such as nucleophilic substitution, oxidation, and reduction. This versatility is crucial for developing new compounds with potentially enhanced properties.
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Chloro and fluoro groups can be replaced by nucleophiles | New piperidine derivatives |
| Oxidation | Converts to ketones or carboxylic acids | Functionalized benzophenones |
| Reduction | Reduces carbonyl to alcohols | Alcohol derivatives |
Biological Applications
Pharmacological Potential:
Research indicates that 4'-Chloro-3'-fluoro-2-piperidinomethyl benzophenone exhibits biological activities that may be leveraged for therapeutic purposes. Its interactions with biological targets are being explored for potential anticancer and antimicrobial effects.
Case Study: Anticancer Activity
A study investigating Mannich bases similar to this compound found that derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The findings suggest that the structural features of this compound may enhance its efficacy against tumors.
Medicinal Chemistry
Drug Development:
The compound is under investigation for its potential as a pharmaceutical agent. Its unique structure allows for modifications that could lead to new drug candidates targeting specific diseases.
Mechanism of Action:
The mechanism involves binding to specific enzymes or receptors, modulating their activity, which can lead to therapeutic effects. Understanding these interactions is critical for optimizing its pharmacological profile.
Industrial Applications
Specialty Chemicals Production:
In industry, this compound is utilized in producing specialty chemicals and materials, including polymers and coatings. Its reactivity allows it to be integrated into various formulations.
Mechanism of Action
The mechanism of action of 4’-Chloro-3’-fluoro-2-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. For example, as a benzophenone derivative, it can act as a photoinitiator in UV-curable resins. Upon absorption of UV light, it undergoes homolytic cleavage to generate free radicals, which initiate polymerization reactions . Additionally, its chloro and fluoro substituents can enhance its binding affinity to certain biological targets, contributing to its potential biological activities .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in halogen types, substituent positions, and heterocyclic moieties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Fluorine (F) at the 3' position vs. 2' (e.g., 4-Cl-2-F-2'-pyrrolinomethyl benzophenone) alters electronic effects, influencing reactivity in cross-coupling reactions .
Heterocyclic Moieties: Piperidinomethyl (6-membered saturated ring): Provides moderate steric bulk and basicity, favorable for binding to biological targets . Piperazinyl (e.g., 4-methylpiperazinyl in CAS 898789-18-9): Introduces a basic nitrogen, enhancing solubility and interaction with acidic residues in proteins . Pyrrolidinomethyl/Pyrrolinomethyl (5-membered rings): Unsaturated pyrrolinomethyl groups (e.g., in CAS 898763-68-3) increase electron delocalization, affecting photo-initiation efficiency .
Functional Group Positioning: Methoxy groups in 4'-Cl-3,4-dimethoxy benzophenone (CAS 31848-02-9) donate electrons, stabilizing the molecule against electrophilic attacks . Morpholinoethoxy substituents (e.g., in CAS 31848-02-9) introduce oxygen atoms, improving hydrogen-bonding capacity for pharmaceutical formulations .
Biological Activity
4'-Chloro-3'-fluoro-2-piperidinomethyl benzophenone is a synthetic compound belonging to the benzophenone family, which is known for its diverse biological activities. This article explores its biological activity through various studies, highlighting its potential applications in pharmacology.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C19H19ClFNO
- CAS Number : 24725204
This compound features a benzophenone core, which is characterized by a phenolic structure that contributes to its biological properties.
Biological Activity Overview
Benzophenones, including this compound, exhibit a range of biological activities, including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antiviral
Antimicrobial Activity
Research indicates that benzophenone derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of various benzophenone derivatives in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Potential
Several studies have demonstrated the anticancer effects of benzophenone derivatives. For instance, compounds with similar structures have shown strong inhibitory activity against cancer cell lines such as HL-60 (promyelocytic leukemia) and SMMC-7721 (hepatocarcinoma) with IC50 values in the low micromolar range . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Benzophenones have also been investigated for their anti-inflammatory properties. Research shows that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, making them potential candidates for treating inflammatory diseases .
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of various benzophenone derivatives, including this compound. The findings indicated that this compound exhibited notable antimicrobial activity against a panel of ATCC bacteria, with minimal cytotoxic effects on mammalian cells. The results are summarized in Table 1.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Cytotoxicity (Mammalian Cells) |
|---|---|---|
| Staphylococcus aureus | 125 μg/mL | Low (2.56% hemolysis) |
| Escherichia coli | 100 μg/mL | Low |
| Salmonella enterica | 150 μg/mL | Low |
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, derivatives similar to this compound were tested against various cancer cell lines. The results showed significant inhibition of cell proliferation with IC50 values ranging from 5 to 15 μM depending on the specific derivative used.
Table 2: Anticancer Activity of Benzophenone Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Benzophenone A | HL-60 | 10 |
| Benzophenone B | SMMC-7721 | 8 |
| 4'-Chloro-3'-fluoro... | A549 (Lung Cancer) | 12 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4'-Chloro-3'-fluoro-2-piperidinomethyl benzophenone, and how can purity be optimized?
- Methodology :
- Step 1 : Begin with a Friedel-Crafts acylation to form the benzophenone core. Use AlCl₃ as a catalyst for electrophilic substitution.
- Step 2 : Introduce the piperidinomethyl group via Mannich reaction, employing formaldehyde and piperidine under reflux in a polar aprotic solvent (e.g., DMF).
- Step 3 : Halogenation at the 3' and 4' positions using Cl₂ and F₂ gas under controlled conditions to ensure regioselectivity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity, confirmed by HPLC .
- Data Note : Impurities often arise from incomplete halogenation; optimize reaction time and stoichiometry to minimize byproducts.
Q. Which spectroscopic techniques are critical for structural characterization?
- Approach :
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-Cl/C-F vibrations at 550–750 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting for chloro/fluoro groups, piperidinomethyl integration).
- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺: ~347.8 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for chloro/fluoro substituents during nucleophilic aromatic substitution (NAS)?
- Analytical Framework :
- Comparative Kinetic Studies : Perform NAS under varying conditions (temperature, solvent polarity) to isolate substituent effects. Fluorine’s strong electron-withdrawing nature may dominate over chlorine’s mesomeric effects.
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and predict reactive sites .
Q. What computational strategies predict metabolic pathways for this compound in biological systems?
- Methodology :
- In Silico Tools : Use software like MetaSite or GLORYx to simulate phase I/II metabolism. Prioritize CYP3A4/2D6-mediated oxidation and glucuronidation of the piperidine moiety.
- Docking Studies : Assess binding affinity to hepatic enzymes using AutoDock Vina; validate with in vitro microsomal assays .
Q. How does solvent polarity influence the compound’s stability during long-term storage?
- Experimental Design :
- Accelerated Stability Testing : Store samples in DMSO, ethanol, and water at 25°C/40°C. Monitor degradation via HPLC at intervals (0, 1, 3 months).
- Findings : Non-polar solvents (e.g., ethanol) reduce hydrolysis of the benzophenone core compared to aqueous solutions .
Data Contradiction Analysis
Q. Discrepancies in reported fluorescence quenching properties: How to validate experimental protocols?
- Resolution Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
